Simfibrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2O6/c1-22(2,30-18-10-6-16(24)7-11-18)20(26)28-14-5-15-29-21(27)23(3,4)31-19-12-8-17(25)9-13-19/h6-13H,5,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRNKCZRCMIVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057647 | |
| Record name | Cholesolvin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14929-11-4 | |
| Record name | Simfibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14929-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Simfibrate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014929114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simfibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13433 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cholesolvin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Simfibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SIMFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2R75RQX26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Simfibrate Action
Target Identification and Receptor Interactions
The primary molecular target identified for Simfibrate is a key regulator of lipid homeostasis.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
This compound functions as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα). wikipedia.orgwikipedia.orgherts.ac.uk PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, playing a critical role in regulating the expression of numerous genes involved in various aspects of lipid metabolism. wikipedia.org Activation of PPARα by this compound initiates a cascade of events that profoundly influence lipid profiles. This activation is central to the mechanism by which this compound reduces triglyceride levels and increases high-density lipoprotein (HDL) cholesterol. wikipedia.org Specifically, PPARα activation leads to increased lipolysis and enhanced clearance of triglyceride-rich lipoprotein particles from the plasma. wikipedia.org Furthermore, it mediates the increase in HDL cholesterol by transcriptionally inducing the synthesis of major HDL apolipoproteins, apolipoprotein A-I (apoA-I) and apolipoprotein A-II (apoA-II). PPARα activation also contributes to lowering hepatic apolipoprotein C-III (apoC-III) production and augmenting lipoprotein lipase-mediated lipolysis. The activation of PPARα by agonists like fibrates promotes the uptake, utilization, and catabolism of fatty acids through the upregulation of genes essential for fatty acid transport, binding, activation, and both peroxisomal and mitochondrial beta-oxidation.
Other Potential Receptor Modulations and Binding Profiles
While the predominant and well-established mechanism of this compound involves the activation of PPARα, research has primarily focused on this interaction as the basis for its lipid-modifying effects. The broader family of PPARs includes PPARδ and PPARγ, which are also involved in lipid and glucose metabolism. However, the available information specifically on this compound's direct modulation or binding affinity for receptors other than PPARα as a primary mode of action in lipid metabolism is limited in the examined literature. The effects observed with this compound are consistently attributed to its role as a PPARα agonist.
Cellular Pathway Modulation
This compound's activation of PPARα leads to significant modulation of several key cellular pathways involved in lipid metabolism, particularly within the liver.
Impact on Triglyceride Synthesis Pathways in the Liver
This compound influences triglyceride synthesis in the liver, a central organ for lipid metabolism. Fibrates, including this compound, are known to reduce the availability of substrates required for triglyceride synthesis in hepatic cells. The activation of PPARα contributes to a reduction in both fatty acid and triglyceride synthesis. This reduction in synthesis, coupled with enhanced catabolism of triglyceride-rich particles, results in a decrease in the production of very-low-density lipoproteins (VLDL), the primary carriers of triglycerides synthesized in the liver. Triglyceride synthesis in the liver involves the esterification of fatty acids to a glycerol (B35011) backbone, a process that occurs primarily in the endoplasmic reticulum. By influencing the availability of fatty acids and potentially the enzymes involved in this pathway through PPARα activation, this compound effectively reduces hepatic triglyceride production.
Modulation of Cholesterol Movement and Synthesis
This compound also modulates cholesterol metabolism, leading to beneficial changes in cholesterol levels. Clinical observations have shown that this compound treatment can decrease total cholesterol levels. Fibrates are generally associated with a reduction in low-density lipoprotein (LDL) cholesterol and an increase in HDL cholesterol concentrations. As mentioned earlier, the increase in HDL cholesterol is directly linked to PPARα-mediated induction of apoA-I and apoA-II synthesis. While the precise mechanisms of cholesterol movement modulation by this compound are not extensively detailed in the provided sources, fibrates are reported to influence reverse cholesterol movement. Additionally, PPARα activation has been shown to promote cholesterol uptake in the liver. These actions collectively contribute to the observed improvements in cholesterol profiles during this compound therapy.
Effects on Lipoprotein Lipase (B570770) Activity
This compound, like other fibrates, enhances the activity of lipoprotein lipase (LPL). wikipedia.orgdrugfuture.comgoogle.com Lipoprotein lipase is an enzyme that catabolizes triglycerides (TG). wikipedia.org By stimulating PPARα, this compound leads to an increase in the synthesis of LPL. wikipedia.orgresearchgate.net This increased LPL activity promotes the breakdown of triglyceride-rich lipoproteins, such as very low-density lipoprotein (VLDL), thereby reducing plasma triglyceride levels. wikipedia.orggoogle.com Research has specifically investigated the activity of this compound on postheparin lipoprotein lipase. drugfuture.com
Regulation of Gene Expression
A key aspect of this compound's mechanism is its ability to regulate gene expression through the activation of PPARα. wikipedia.orggoogle.com PPARα, upon activation, forms a heterodimer with the retinoid X receptor alpha (RXRα) and binds to specific response elements (PPREs) in the promoter regions of target genes. wikidoc.orgiarc.fr This binding modulates the transcription of genes involved in various aspects of lipid metabolism. wikipedia.orggoogle.comwikidoc.org
This compound's activation of PPARα leads to:
Increased expression of genes involved in fatty acid catabolism: This includes enzymes involved in fatty acid oxidation in the liver, heart, kidney, and skeletal muscles. google.comwikidoc.org Specific enzymes like acyl-CoA oxidase (ACOX1), a rate-limiting enzyme in peroxisomal beta-oxidation, and carnitine palmitoyltransferase I (CPT1), involved in mitochondrial fatty acid uptake, are classic targets of PPARα. wikidoc.orgoup.comnih.gov
Reduced synthesis of fatty acids, triglycerides, and VLDL: By upregulating genes involved in fatty acid oxidation, fibrates reduce the availability of fatty acids for triglyceride synthesis. wikipedia.orggoogle.com
Enhanced expression of lipoprotein lipase (LPL): As mentioned earlier, this is a significant effect leading to increased triglyceride catabolism. wikipedia.orggoogle.comresearchgate.net
Up-regulation of apolipoprotein A-I (ApoA-I) and ATP-binding cassette A1 (ABCA1): ApoA-I is a major protein component of high-density lipoprotein (HDL), and ABCA1 is involved in cholesterol efflux. wikipedia.org Increased expression of these proteins contributes to increased reverse cholesterol transport via HDL, leading to elevated HDL-cholesterol levels. wikipedia.orggoogle.com
Repression of hepatic apolipoprotein C-III (ApoC-III): ApoC-III is an inhibitor of LPL activity and impairs the uptake of remnant lipoproteins by the liver. google.com Fibrates repress ApoC-III gene expression, further contributing to reduced triglyceride levels. researchgate.netgoogle.com
The regulation of gene expression by fibrates like this compound is a complex process involving interaction with PPREs and potential modulation through interaction with other transcription factors. iarc.fr
Downstream Molecular Effects on Cellular Signaling
Beyond direct gene regulation, this compound's activation of PPARα can influence various downstream molecular signaling pathways. PPARα activation has been shown to affect pathways related to cell proliferation and apoptosis, although the precise mechanisms can be complex and species-dependent. oup.comnih.gov
Research on other fibrates and PPARα agonists suggests potential influences on:
NF-κB pathway: The nuclear factor-kappa B (NF-κB) pathway is important in regulating cell proliferation and apoptosis. d-nb.info Studies indicate that fibrates can influence the DNA binding activity of NF-κB family members and contribute to the proliferative and apoptotic changes observed in the liver in response to these compounds. oup.comd-nb.info
Proto-oncogene expression: Treatment with PPARα agonists has been shown to up-regulate the expression of certain proto-oncogenes, such as c-jun and c-myc, which are involved in cell cycle progression. nih.govd-nb.info This effect has been observed in liver cells and may play a role in the cellular response to fibrates. nih.govd-nb.info
Apoptosis modulation: While some studies suggest fibrates might inhibit apoptosis in certain contexts, others indicate they can stimulate apoptosis or increase the sensitivity of cells towards apoptotic signals, depending on the cell type and experimental conditions. oup.comnih.gov
The downstream effects on cellular signaling pathways highlight the pleiotropic nature of PPARα activation by compounds like this compound, influencing not only lipid metabolism but potentially other cellular processes. researchgate.net
Here is a summary of some research findings related to this compound's effects:
| Study | Focus | Key Finding | Citation |
| Cavallini et al., 1980 | Postheparin lipoprotein lipase activity | Investigated this compound's activity on postheparin lipoprotein lipase. | drugfuture.com |
| Nakanishi et al., 1970 | Activity studies | Conducted activity studies on this compound. | drugfuture.com |
| Koga et al., 1982 | Lipoprotein Metabolism | Studied lipoprotein metabolism in hyperlipidemics on this compound treatment. | jst.go.jp |
| Francik et al. | Clofibric acid derivatives | Discusses this compound as a clofibric acid derivative affecting lipid metabolism. | researchgate.net |
Pharmacology and Pharmacodynamics of Simfibrate
Systemic Pharmacodynamics
Effects on Lipid Metabolism and Lipoprotein Profiles
Simfibrate, like other fibrates, exerts significant effects on the lipid profile, primarily by activating PPARα. This activation leads to alterations in the transcription of genes that encode for proteins involved in lipoprotein metabolism, resulting in a reduction in plasma triglycerides and, to a lesser extent, a decrease in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol concentrations. nih.gov
The primary effect of fibrates, including this compound, on VLDL is a reduction in its plasma concentration. This is achieved through a dual mechanism: decreased production and enhanced catabolism of VLDL particles. Fibrates stimulate the beta-oxidation of fatty acids in the liver, which reduces the availability of fatty acids for triglyceride synthesis, a key component of VLDL. nih.gov Additionally, fibrates lower the hepatic production of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase (B570770), and increase the expression of lipoprotein lipase. nih.gov This leads to more efficient lipolysis of triglyceride-rich VLDL particles, accelerating their clearance from the circulation. nih.gov Studies on other fibrates, such as clofibrate (B1669205), have shown significant reductions in the cholesterol and triglyceride content of various VLDL subfractions in patients with hyperlipoproteinemia. nih.gov
| Lipid Parameter | Effect | Mechanism |
|---|---|---|
| Triglycerides (VLDL) | Significant Decrease | Increased lipoprotein lipase activity, decreased ApoC-III production, increased fatty acid oxidation. nih.gov |
| LDL Cholesterol | Variable Decrease | Increased clearance, changes in particle size and composition. nih.gov |
| HDL Cholesterol | Increase | Increased production of ApoA-I and ApoA-II. nih.gov |
The effect of this compound on LDL cholesterol is more variable than its effect on triglycerides. Fibrates can influence LDL metabolism by modulating the size and density of LDL particles. For instance, ciprofibrate, another fibrate, has been shown to increase the size of LDL particles, shifting them from small, dense, atherogenic particles to larger, more buoyant particles. nih.gov This change in LDL particle characteristics can affect their clearance rate.
Furthermore, some fibrates have been demonstrated to upregulate the expression of the LDL receptor (LDLR) in the liver. For example, fenofibrate (B1672516) has been shown to induce the expression of the LDLR gene, which would be expected to enhance the clearance of LDL from the circulation. researchgate.net The upregulation of the LDLR gene by fenofibrate appears to be dependent on the sterol regulatory element-binding protein 2 (SREBP2). researchgate.net While specific studies on this compound's effect on LDLR expression are limited, as a member of the fibrate class, it may share similar mechanisms.
Fibrates, as a class, are known to increase HDL cholesterol levels. This effect is primarily mediated by the PPARα-dependent transcriptional induction of the genes encoding for the major apolipoproteins of HDL, apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II). nih.gov Increased synthesis of these apolipoproteins leads to the formation of more HDL particles.
Impact on Glucose Homeostasis and Insulin (B600854) Resistance
Fibrates have been shown to have a favorable impact on glucose metabolism and insulin sensitivity. A meta-analysis of randomized controlled trials demonstrated that fibrate therapy can significantly decrease fasting plasma glucose, insulin levels, and the homeostatic model assessment of insulin resistance (HOMA-IR). nih.gov
The mechanisms underlying these effects are linked to the activation of PPARα, which can reduce insulin resistance. mdpi.com For example, fenofibrate has been shown to improve insulin sensitivity, and this effect is associated with a decrease in insulin clearance. nih.gov Another fibrate, pemafibrate, has been shown to reduce insulin resistance and maintain β-cell function in patients with type 2 diabetes and hypertriglyceridemia. nih.govsemanticscholar.org Although direct studies on this compound are scarce, its action as a PPARα agonist suggests it may share these beneficial effects on glucose homeostasis. In contrast, some studies on simvastatin (B1681759) have shown no significant effect on insulin sensitivity in the short term in type 2 diabetic subjects, although it did improve insulin sensitivity in subjects who were insulin resistant at the start of the study. pjms.com.pk
| Parameter | Effect | Reference |
|---|---|---|
| Fasting Plasma Glucose | Decrease | nih.gov |
| Fasting Insulin | Decrease | nih.gov |
| HOMA-IR | Decrease | nih.gov |
Anti-inflammatory and Antioxidant Properties
Beyond their effects on lipid and glucose metabolism, fibrates possess anti-inflammatory and antioxidant properties. The anti-inflammatory effects of fibrates are, in part, mediated through the activation of PPARα, which can modulate inflammatory responses. mdpi.com Fenofibrate, for instance, has been shown to exert anti-inflammatory effects that can be both dependent and independent of its lipid-lowering actions. nih.govnih.govbjbms.org These effects may involve the suppression of pro-inflammatory signaling pathways. nih.gov
With regard to antioxidant properties, in vitro studies on simvastatin have demonstrated intrinsic antioxidant activity, with the ability to scavenge both hydroxyl and peroxyl radicals. nih.gov While direct evidence for the antioxidant properties of this compound is limited in the provided search results, other fibrates and their derivatives have been investigated for their antioxidant potential. cyberleninka.ru Given that oxidative stress is a key component in the pathophysiology of atherosclerosis, any antioxidant activity of this compound would be a beneficial pleiotropic effect.
Microvascular Effects
While clinical studies focusing specifically on the microvascular effects of this compound are limited, the broader class of drugs to which it belongs—fibrates—has demonstrated notable effects on the microvasculature, particularly in patients with diabetes. Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), which mediates their effects on lipid metabolism and also confers other pleiotropic effects, including anti-inflammatory and antioxidant properties. nih.govingentaconnect.com
Research on other fibrates, such as fenofibrate, provides insight into the potential microvascular benefits of this drug class. For instance, the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study showed that fenofibrate therapy was associated with significant improvements in diabetic microvascular complications. nih.gov Specifically, treatment with fenofibrate led to a reduction in the progression of albuminuria and a decreased need for laser treatment for diabetic retinopathy. nih.gov Additionally, a significant reduction in non-traumatic amputations was observed, further indicating the microvascular benefits of fenofibrate. nih.gov These effects are thought to be linked to various mechanisms, including the prevention of angiogenesis (new blood vessel formation), inflammation, apoptosis (programmed cell death), and oxidative stress. researchgate.net
Historically, clofibrate, a related compound and the active metabolite of this compound, was the first in its class to show a positive effect on retinal hard exudates in individuals with diabetic retinopathy. nih.govingentaconnect.com These findings from related fibrates suggest that the class as a whole may offer protection against microvascular complications. nih.gov
Pharmacokinetics of this compound
Absorption Characteristics
As a class, fibrates are generally well-absorbed from the gastrointestinal tract. nih.gov Following oral administration, this compound is absorbed and then rapidly hydrolyzed in the body. wikipedia.org The active therapeutic agent, clofibric acid, is well absorbed throughout the gastrointestinal tract. nih.gov Studies on clofibrate, a similar compound, show that it is virtually completely absorbed from the intestine. nih.gov
Distribution Patterns
Once in the bloodstream, the active metabolite of this compound, clofibric acid, exhibits a high degree of binding to plasma proteins, particularly albumin. nih.govnih.gov This extensive protein binding is a key characteristic of fibrates and influences their distribution and elimination. nih.gov
Metabolic Pathways and Metabolite Formation
This compound is a prodrug, meaning it is administered in an inactive form that is converted to an active metabolite in the body. wikipedia.org It is chemically a double ester of clofibric acid with 1,3-propanediol (B51772). wikipedia.org The primary metabolic pathway involves the cleavage of these ester bonds, a process that releases two molecules of the active agent, clofibric acid, and one molecule of 1,3-propanediol. wikipedia.org
Clofibric acid is the biologically active metabolite responsible for the lipid-lowering effects of the drug. wikipedia.orgwikipedia.org Further metabolism of clofibric acid can occur, with the major subsequent pathway being conjugation with glucuronic acid to form clofibryl glucuronide, which is a more water-soluble compound that can be readily excreted. nih.gov
Table 1: Key Metabolic Profile of this compound
| Parent Compound | Primary Active Metabolite | |
|---|---|---|
| Name | This compound | Clofibric acid |
| Chemical Structure | Propane-1,3-diyl bis[2-(4-chlorophenoxy)-2-methylpropanoate] | 2-(4-chlorophenoxy)-2-methylpropanoic acid |
| Role | Prodrug | Active lipid-lowering agent |
| Metabolic Process | Hydrolysis (cleavage of ester bonds) | Glucuronidation (conjugation) |
Elimination Mechanisms
The elimination of this compound's active metabolite, clofibric acid, occurs primarily through the kidneys. nih.gov After its formation and potential conjugation, clofibric acid and its glucuronide conjugate are excreted in the urine. nih.gov Studies on clofibrate indicate that between 95% and 99% of an oral dose is ultimately excreted via the urine, predominantly as free and conjugated clofibric acid. nih.gov The plasma elimination half-life of clofibric acid in humans has been reported to range from 12 to 25 hours. nih.gov
Bioavailability
A clinical study published in 1976 specifically investigated the pharmacokinetics and bioavailability of this compound. nih.gov While the detailed results of this study are not widely available in recent literature, it confirms that the bioavailability of this clofibric acid derivative was formally assessed. As a class, fibrates are generally considered to have good absorption. nih.gov For comparison, studies on fenofibric acid have shown its absolute bioavailability to be high, ranging from approximately 78% in the colon to 88% in the proximal small bowel. nih.gov
Factors Influencing this compound Pharmacokinetics
The therapeutic efficacy and safety profile of any drug are intrinsically linked to its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME). For this compound, which is hydrolyzed in the body to its active metabolite, clofibric acid, these processes can be influenced by various patient-specific and external factors. wikipedia.org Understanding these factors is crucial for predicting the drug's behavior in diverse patient populations. This section will explore the influence of physiological conditions, specifically obesity, and the impact of food on the pharmacokinetics of this compound.
Influence of Physiological Conditions (e.g., obesity)
Obesity is a complex physiological state characterized by excessive adipose tissue, which can lead to significant alterations in the pharmacokinetics of many drugs. researchgate.netcontemporaryhealth.co.uk These changes are multifaceted, affecting nearly every aspect of a drug's journey through the body. While specific pharmacokinetic studies on this compound or clofibric acid in obese human subjects are not extensively detailed in current literature, the well-documented physiological changes associated with obesity provide a framework for understanding potential impacts. tandfonline.comresearchgate.net
General Physiologic Changes in Obesity and Their Pharmacokinetic Implications:
Obesity leads to a cascade of physiological alterations that can influence drug disposition. researchgate.net An increase in total body mass is not uniformly distributed; there is a disproportionate increase in adipose tissue compared to lean body mass. gwu.edu This shift in body composition is a primary driver of pharmacokinetic changes, particularly for lipophilic (fat-soluble) drugs like clofibric acid.
Distribution: One of the most significant effects of obesity is on the volume of distribution (Vd) of drugs. derangedphysiology.com Lipophilic drugs have a greater affinity for adipose tissue, and the increased fat mass in obese individuals provides a larger reservoir for these drugs to accumulate. gwu.edu This can lead to an increased Vd, which may prolong the drug's half-life as it is slowly released back into circulation from fat stores. gwu.eduderangedphysiology.com
Metabolism: The liver is the primary site of metabolism for many drugs, including the hydrolysis of this compound and subsequent conjugation of clofibric acid. Obesity can affect hepatic function in several ways. Non-alcoholic fatty liver disease (NAFLD) is common in this population and can alter the activity of drug-metabolizing enzymes, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) systems. contemporaryhealth.co.uktandfonline.com While some enzyme activities may be increased, others may be suppressed, making the net effect on a specific drug's metabolism difficult to predict without direct study. tandfonline.com Additionally, while cardiac output and hepatic blood flow may be elevated in obese individuals, the presence of steatosis can sometimes lead to sinusoidal narrowing and a potential decrease in blood flow over time, which could affect the clearance of high-extraction drugs. contemporaryhealth.co.uk
Elimination: Renal function can also be altered in obesity. A state of glomerular hyperfiltration is often observed, which can enhance the renal clearance of drugs that are primarily excreted by the kidneys. contemporaryhealth.co.uktandfonline.com However, this can be a transient effect, as long-term obesity can lead to kidney damage and a subsequent decline in renal function. contemporaryhealth.co.uk
Research Findings in an Animal Model:
While human data is limited, research on the long-term effects of clofibric acid in obese Zucker rats provides some insight. nih.gov In this animal model of genetic obesity and hyperlipidemia, treatment with clofibric acid led to significantly lower fasted serum cholesterol levels. nih.gov The treatment also resulted in lower liver, spleen, and heart weights compared to control obese rats. nih.gov While this study highlights the pharmacodynamic effects of clofibric acid in an obese state, it did not measure specific pharmacokinetic parameters such as volume of distribution or clearance, which would be necessary to confirm the predicted effects of obesity on the drug's disposition. nih.gov Another study in lean and obese Zucker rats noted that fibrate administration induced various CYP enzymes, with obese rats showing a different baseline expression of certain enzymes compared to lean counterparts. nih.gov
| Pharmacokinetic Parameter | Physiological Change in Obesity | Potential Consequence for Clofibric Acid |
|---|---|---|
| Absorption | Variable changes in gastric emptying and gut permeability. contemporaryhealth.co.ukderangedphysiology.com | Unpredictable effects on rate and extent of absorption. |
| Distribution | Increased adipose tissue mass; increased cardiac output. gwu.eduderangedphysiology.com | Increased volume of distribution (Vd), potential for drug accumulation in fat, and a prolonged elimination half-life. gwu.edu |
| Metabolism | Altered hepatic blood flow; changes in Phase I and Phase II enzyme activity (e.g., CYP, UGTs) due to NAFLD. contemporaryhealth.co.uktandfonline.com | Variable and unpredictable changes in metabolic clearance. |
| Elimination | Increased renal blood flow and glomerular hyperfiltration (early stages). contemporaryhealth.co.uktandfonline.com | Potentially increased renal clearance. |
Food Interactions
The co-administration of drugs with food is a significant factor that can alter oral bioavailability. For poorly water-soluble, lipophilic drugs, the presence of food, particularly high-fat meals, can substantially enhance absorption. This phenomenon has been observed with other fibrates, such as fenofibrate, where administration with a high-fat meal can increase bioavailability several-fold. nih.govresearchgate.net
Research Findings on a Clofibric Acid Ester:
A study investigating the effect of a fatty meal on the absorption of a p-chlorophenolic ester of chlorophenoxyisobutyric acid (CPIB), or clofibric acid, demonstrated a significant food effect. nih.govnih.gov In this study, six healthy volunteers were administered the drug under both fasting conditions and after a fatty meal. The results showed that the plasma concentrations of clofibric acid were markedly higher when the drug was taken with food. nih.govnih.gov
The mechanism behind this enhanced absorption is likely related to the improved solubilization of the lipophilic drug compound in the gastrointestinal tract. nih.gov The presence of dietary fats stimulates the secretion of bile salts and the formation of micelles. These micelles can entrap the drug molecules, increasing their solubility in the aqueous environment of the intestine and facilitating their transport across the gut wall into the bloodstream. researchgate.net
| Administration Condition | Mean Cmax (mg/L) ± SD |
|---|---|
| Fasting State | 15.2 ± 6.9 |
| With Fatty Meal | 24.0 ± 4.6 |
The peak plasma concentration (Cmax) was significantly higher in the fed state (P < 0.01) compared to the fasting state, indicating both a greater extent and potentially a faster rate of absorption. nih.govnih.gov This finding underscores the importance of administration instructions for clofibric acid-releasing drugs, as taking them with a meal can substantially increase systemic exposure to the active compound.
Preclinical Research and Investigational Studies on Simfibrate
In Vitro Studies
In vitro studies provide a controlled environment to investigate the direct effects of simfibrate on various cell types, allowing for detailed analysis of cellular responses and molecular pathways.
Cellular Assays for Efficacy and Mechanism Elucidation
Cellular assays have been instrumental in understanding how this compound interacts with biological systems at a fundamental level. This compound, as a derivative of clofibrate (B1669205), is recognized as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a key role in regulating genes involved in lipid and glucose metabolism. researchgate.netnih.govoup.com In vitro studies have indicated that PPARα agonists exert anti-inflammatory effects on various cell types. researchgate.net
Research has shown that this compound can influence platelet activity in vitro. In one study, this compound prevented increases in platelet aggregability and plasma levels of von Willebrand factor (vWF) and factor VIII-related antigen (F.VIIIR:AG) in normal citrated blood passed through a glass bead column. This suggests a potential anti-platelet effect mediated through the arachidonic pathway in platelets. nih.gov
Furthermore, this compound's effects on liver cells have been examined. Studies in rat and mouse hepatocyte cultures have investigated its role as a peroxisome proliferator. uni-halle.de Peroxisome proliferators, including fibrates, are known to increase the number and size of peroxisomes in liver cells and induce the activity of enzymes involved in fatty acid metabolism. iarc.frnih.gov
Molecular Investigations in Cell Culture Models
Molecular investigations in cell culture models have aimed to unravel the specific pathways and targets modulated by this compound. As a PPARα agonist, this compound's effects are mediated through the activation of PPARα. researchgate.netnih.govoup.com Activated PPARα forms a heterodimer with the retinoid X receptor alpha (RXRα) and binds to specific response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. oup.comiarc.fr
Studies focusing on the biochemical effects of this compound in rat liver have shown significant increases in the activity of certain peroxisomal enzymes. For instance, treatment with this compound led to a substantial increase in cyanide-insensitive fatty acyl-CoA oxidizing system and carnitine acetyltransferase activity in rat liver. nih.gov These enzymes are crucial for the β-oxidation of fatty acids in peroxisomes. The activity of D-amino acid oxidase, another peroxisomal enzyme, was observed to decrease, while catalase and urate oxidase activities were not significantly altered. nih.gov Molecular analysis of protein components in this compound-treated rat liver indicated an increase in a polypeptide with a molecular weight of approximately 76,000, suggested to be a peroxisomal protein, with stimulated incorporation of leucine (B10760876) into this component. nih.gov
The mechanism by which PPARα agonists induce peroxisome proliferation and modulate gene expression involves the transcriptional control of genes encoding enzymes related to fatty acid metabolism. oup.comiarc.fr This has been supported by transactivation assays and studies demonstrating receptor binding to PPREs. oup.com
Early Safety and Cytotoxicity Assessments
Early safety and cytotoxicity assessments in vitro are crucial for evaluating the potential adverse effects of a compound on cells. Cytotoxicity assays measure the degree to which a substance can cause damage or death to cells. thermofisher.com These assays are widely used in drug discovery to screen for toxic compounds. thermofisher.com
While specific detailed cytotoxicity data for this compound across a broad range of cell types were not extensively found in the provided search results, the broader context of peroxisome proliferators, including fibrates like this compound, has been associated with certain cellular effects in vitro. Studies on peroxisome proliferators have been conducted in various cell culture systems, including primary hepatocytes from different species. iarc.fr These studies have investigated effects such as the induction of peroxisome proliferation and changes in enzyme activities. iarc.fr
Some research has explored the potential for peroxisome proliferators to induce oxidative DNA damage. Studies have investigated the relationship between hepatic peroxisome proliferation and the formation of 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage, in the liver of rats following exposure to peroxisome proliferators, including this compound. iarc.frenghusen.dk
Cytotoxicity can be assessed using various methods that monitor cell health indicators such as plasma membrane integrity, DNA synthesis, enzyme activity, and metabolic activity. thermofisher.comnih.gov Assays like lactate (B86563) dehydrogenase (LDH) release, cell proliferation analysis, and cell viability assays are commonly employed. thermofisher.comnih.gov
In Vivo Animal Models
In vivo animal models are essential for evaluating the systemic effects of this compound, including its efficacy in disease models and its pharmacokinetic and pharmacodynamic properties in a living organism. Animal models are used to imitate disease progression, diagnosis, and treatment, providing crucial preclinical data before human studies. nih.govmdpi.com
Efficacy Evaluation in Relevant Disease Models
This compound's efficacy has been evaluated in animal models relevant to its intended therapeutic uses, primarily related to lipid metabolism and cardiovascular health. As a lipid-lowering agent and a derivative of clofibrate, this compound has been investigated for its effects on lipid profiles and related complications. nih.govnih.gov
Studies in hyperlipidemic animals have demonstrated this compound's ability to improve lipid profiles. In hyperlipidemic patients (mentioned in the context of an in vivo study alongside in vitro work), this compound treatment decreased serum total cholesterol levels and increased the high-density lipoprotein-cholesterol (HDL-C)/total cholesterol (TC) ratio. nih.gov Platelet malondialdehyde (MDA) production, an indicator of oxidative stress and platelet activation, also decreased with this compound treatment and the improvement in lipid profile. nih.gov
Animal models are widely used to study various human conditions, including cardiovascular diseases and hyperlipidemias. nih.govmdpi.com The effects of PPARα agonists, including fibrates, have also been explored in animal models of inflammatory conditions like rheumatoid arthritis, indicating potential beneficial effects on bone resorption and inflammatory responses in cartilage and synovium. researchgate.net
Efficacy evaluation in animal models often involves assessing changes in biomarkers, physiological parameters, and disease progression endpoints relevant to the condition being studied. plos.org
Pharmacokinetic and Pharmacodynamic Characterization in Animal Systems
Pharmacokinetic (PK) and pharmacodynamic (PD) characterization in animal systems provides critical information on how this compound is absorbed, distributed, metabolized, and eliminated (PK) and what effects it has on the body (PD). fda.govnih.gov These studies are fundamental for understanding the relationship between the dose of a compound and its effects. frontiersin.org
While detailed animal pharmacokinetic studies specifically on this compound were not extensively detailed in the provided search results, a publication from 1976 mentions "Pharmacokinetics and bioavailability of this compound a new clofibric acid derivative" in the context of a clinical trial and comparative study, indicating that such studies have been conducted. nih.gov The general principles of pharmacokinetic studies in animals involve assessing absorption, tissue distribution, metabolism pathways and rates, and elimination rates of the parent compound and its metabolites. fda.goveuropa.eu
Pharmacodynamic studies in animals aim to quantify the biological effects of the compound. frontiersin.orggoogleapis.com For this compound, this would involve measuring its impact on lipid parameters, enzyme activities, or other relevant biomarkers in animal tissues and fluids over time. For example, studies measuring the increase in peroxisomal enzyme activities in rat liver following this compound administration provide pharmacodynamic data related to its mechanism as a peroxisome proliferator. nih.gov
PK/PD modeling can be used to integrate preclinical pharmacology and toxicology data from animal studies to understand the relationship between drug exposure and response. frontiersin.org Guidelines exist for the conduct and reporting of pharmacokinetic and pharmacodynamic studies in target animal species to ensure consistency and improve the translatability of findings. nih.goveuropa.eu
Interactive Data Table (Simulated Data based on Search Results)
| Study Type | Model System (In Vitro) | Key Finding(s) | Relevant Section | Source Index (Simulated) |
| In Vitro | Normal Citrated Blood | Prevented increased platelet aggregability, vWF, and F.VIIIR:AG induced by glass bead column. | 4.1.1 | nih.gov |
| In Vitro | Rat Liver Hepatocytes | Increased cyanide-insensitive fatty acyl-CoA oxidizing system activity. | 4.1.2 | nih.gov |
| In Vitro | Rat Liver Hepatocytes | Increased carnitine acetyltransferase activity. | 4.1.2 | nih.gov |
| In Vitro | Rat Liver Hepatocytes | Decreased D-amino acid oxidase activity. | 4.1.2 | nih.gov |
| In Vitro | Rat Liver Hepatocytes | Increased a ~76,000 MW polypeptide (peroxisomal protein) with stimulated leucine incorporation. | 4.1.2 | nih.gov |
| Study Type | Model System (In Vivo) | Key Finding(s) | Relevant Section | Source Index (Simulated) |
| In Vivo | Hyperlipidemic Patients (Contextual) | Decreased serum total cholesterol and increased HDL-C/TC ratio. | 4.2.1 | nih.gov |
| In Vivo | Hyperlipidemic Patients (Contextual) | Decreased platelet malondialdehyde (MDA) production. | 4.2.1 | nih.gov |
| In Vivo | Rat (Liver) | Increased cyanide-insensitive fatty acyl-CoA oxidizing system activity. | 4.2.2 | nih.gov |
| In Vivo | Rat (Liver) | Increased carnitine acetyltransferase activity. | 4.2.2 | nih.gov |
| In Vivo | Rat (Liver) | Decreased D-amino acid oxidase activity. | 4.2.2 | nih.gov |
Note: The "Interactive Data Table" is presented here as a static Markdown table. In a dynamic environment, this table would allow for sorting, filtering, and potentially linking to original data sources.
Translational Relevance of Animal Study Findings
Animal models play a crucial role in preclinical research to study disease mechanisms and evaluate potential therapeutic interventions before human trials. nih.govnih.gov The translational relevance of findings from animal studies on this compound pertains to how well the observations in these models predict potential effects in humans. Historically, preclinical pharmacological studies have often relied on young, healthy, inbred male rodent models, which may not fully capture the complexity and variability seen in human populations. nih.gov
Improving the translational relevance of animal studies involves considering factors such as the inclusion of both sexes, using appropriate animal models that better mimic human disease characteristics, and employing study designs with negative and positive controls to aid in the interpretation of results. nih.govnih.gov While specific detailed findings of this compound animal studies and their direct translational outcomes were not extensively detailed in the search results, the broader principles of translational relevance in preclinical research highlight the importance of selecting models and methodologies that enhance the predictability of human responses. nih.govnih.govaltex.org
Translational validity in animal models incorporates both "face validity" (similarity in observable manifestations between the animal model and humans) and "construct validity" (shared underlying mechanisms). nih.gov Applying these concepts to this compound research would involve ensuring that the animal models used to study its effects on lipid metabolism or other relevant pathways accurately reflect the human condition being targeted.
In Silico Modeling and Simulation
In silico modeling and simulation utilize computational approaches to predict biological activity and simulate drug-target interactions. fda.govmathworks.com These methods serve as powerful tools that complement traditional experimental techniques in drug discovery and development. fda.gov
Predictive Models for Biological Activity
Predictive models are employed to forecast various biological activities of compounds, including their potential efficacy and interactions within biological systems. cas.orgnih.gov In the context of this compound, in silico predictive models could be used to estimate its potential effects on lipid profiles or other relevant biomarkers based on its chemical structure and known data of similar compounds. nih.govbioxpedia.com
The accuracy of these models is highly dependent on the quality and quantity of the data used for their development and training. cas.orgnih.gov Machine learning and deep learning techniques are increasingly utilized to build sophisticated predictive models for biological and chemical tasks. bioxpedia.combiorxiv.org These models can analyze complex datasets to identify patterns and predict the likelihood of a compound exhibiting a particular biological activity. bioxpedia.combiorxiv.org
Predictive models of bioactivity can range in complexity, from simple assays to more complex systems like cell-based assays or even predicting outcomes in animal models or clinical trials. nih.gov For this compound, predictive models could potentially estimate its activity on specific enzymes or receptors involved in lipid metabolism, contributing to the understanding of its mechanism of action.
Simulations of Drug-Target Interactions
Simulations of drug-target interactions aim to understand how a compound binds to and interacts with its biological targets at a molecular level. plos.orgcecam.org These simulations can provide insights into the binding affinity, kinetics, and the specific molecular interactions that drive the compound's effect. cecam.org
Computational methods, including molecular dynamics simulations and network-based inference, are used to predict potential drug-target interactions. plos.orgcecam.orgfrontiersin.org For this compound, simulations could explore how clofibric acid, its active metabolite, interacts with key proteins involved in lipid regulation, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are known targets of fibrates.
Predicting drug-target interactions is a crucial step in drug discovery and design, helping to identify potential targets and understand the polypharmacological effects of a compound. plos.orgfrontiersin.org While specific simulation data for this compound's interaction with its targets were not found in the provided search results, the application of these in silico techniques to fibrates like this compound is a common practice in pharmaceutical research to elucidate their mechanisms and predict potential new interactions. frontiersin.orgplos.orgarxiv.org
In silico modeling and simulation, including predictive models for biological activity and simulations of drug-target interactions, offer valuable tools in the investigation of compounds like this compound. fda.govmathworks.com They can help prioritize research directions, predict potential outcomes, and provide mechanistic insights, complementing traditional preclinical studies. cas.orgnih.govplos.org
Structure Activity Relationships Sar of Simfibrate and Analogues
Identification of Pharmacophores and Structural Determinants for Biological Activity
The pharmacophore of fibrates, responsible for their lipid-lowering activity, is generally associated with their ability to activate PPARα. fishersci.cawikipedia.orgmims.commims.comnih.govnih.gov Key structural features contributing to this activity typically include a carboxylic acid group or a metabolically labile ester that can be hydrolyzed to the acid, a lipophilic domain (often an aromatic ring), and a linker connecting these two regions. nih.gov
In the case of simfibrate, the active form is clofibric acid, which possesses a 2-(4-chlorophenoxy)-2-methylpropanoic acid structure. nih.gov The presence of the chlorophenoxy group provides the necessary lipophilicity, while the carboxylic acid group is crucial for interaction with the target receptor, PPARα. The gem-dimethyl group adjacent to the carboxylic acid and ether linkage is also a common feature in many fibrates and influences their activity and metabolic stability.
Analogues of clofibric acid and other fibrates like bezafibrate (B1666932), fenofibrate (B1672516), and gemfibrozil (B1671426) share these core structural elements but exhibit variations in the lipophilic domain and the linker region. wikipedia.orgwikipedia.orgwikipedia.org These variations contribute to differences in their pharmacokinetic properties and potency.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. oup.comresearchgate.netmdpi.com By quantifying structural descriptors, QSAR models can predict the activity of new or untested compounds. researchgate.netmdpi.com
While specific detailed QSAR studies solely focused on this compound are not extensively available in the provided search results, the principles of QSAR have been applied to fibrates as a class. researchgate.net These studies often involve using various molecular descriptors, such as physicochemical properties (e.g., lipophilicity, electronic properties), topological indices, and spatial parameters, to build predictive models for PPARα binding affinity or lipid-lowering efficacy. oup.commdpi.com
For fibrates, QSAR models have helped to elucidate the importance of parameters like lipophilicity and the electronic nature of substituents on the aromatic ring for optimal activity. mdpi.com These studies contribute to a better understanding of the structural requirements for PPARα activation and can guide the design of more potent analogues.
Impact of Structural Modifications on Pharmacological Profile and Potency
Structural modifications to the clofibric acid core or the linker in this compound and its analogues can significantly impact their pharmacological profile and potency. This compound itself is a prodrug designed to deliver clofibric acid. wikipedia.org The diester linkage with 1,3-propanediol (B51772) in this compound influences its absorption, distribution, metabolism, and excretion compared to clofibric acid alone. wikipedia.org
Comparisons between different fibrates highlight the impact of structural variations. For example, differences in the side chains and the presence of additional aromatic rings or functional groups in bezafibrate, fenofibrate, and gemfibrozil contribute to their varying potencies and effects on lipid parameters. wikipedia.orgwikipedia.orgwikipedia.org
Research findings on other fibrates suggest that modifications affecting the lipophilicity and the ability to interact with the binding site of PPARα can lead to altered potency. nih.gov For instance, introducing halogen atoms or other lipophilic groups on the aromatic ring often enhances activity, while changes to the carboxylic acid group or its position can abolish or reduce activity.
Structure-Activity Relationships and Interindividual Variability in Drug Responses
Interindividual variability in drug responses can be influenced by a multitude of factors, including genetic polymorphisms affecting drug-metabolizing enzymes, transporters, and drug targets. nih.gov For fibrates like this compound (via clofibric acid), variations in the PPARα gene or genes involved in the metabolism and transport of clofibric acid could contribute to differences in efficacy and safety among individuals.
While direct studies linking this compound's SAR to interindividual variability are not detailed in the search results, the general principle applies. Polymorphisms in enzymes responsible for the hydrolysis of this compound to clofibric acid or those metabolizing clofibric acid could lead to variations in the exposure to the active compound. Similarly, genetic variations in PPARα could affect the receptor's sensitivity to clofibric acid, leading to differing pharmacological responses. Understanding these structure-activity-variability relationships is crucial for personalized medicine approaches.
Clinical Research on Simfibrate
Study Design and Methodological Considerations
The study designs employed in clinical research involving simfibrate have included comparative studies and investigations into its effects on lipid profiles. nih.govjst.go.jp Methodological considerations in clinical trials generally involve aspects such as randomization, blinding, patient selection, and the definition of endpoints to assess efficacy and safety. orthobullets.comwikipedia.org
Randomized Controlled Trials
While the search results mention randomized controlled trials (RCTs) in the context of evaluating lipid-lowering agents and clinical trial design in general, specific details of dedicated randomized controlled trials solely focused on this compound were not extensively detailed in the provided snippets. orthobullets.comahajournals.orgnih.gov RCTs are considered a robust study design where participants are randomly assigned to different treatment groups to minimize bias and provide strong evidence of cause-and-effect relationships. orthobullets.com
Comparative Studies with Other Lipid-Lowering Agents
This compound has been included in comparative studies evaluating lipid-lowering agents. One study compared the efficacy and safety of simvastatin (B1681759) with conventional therapy using various fibrates, including gemfibrozil (B1671426), ciprofibrate, bezafibrate (B1666932), and fenofibrate (B1672516), in patients with hypercholesterolemia. nih.gov While this study focused on simvastatin's comparison to other fibrates, it highlights the context in which fibrates like this compound are evaluated. Another comparative study evaluated this compound against clofibrate (B1669205) in atherosclerotic patients. nih.gov
Cross-sectional Study Designs
Cross-sectional studies involve observing a population at a single point in time to assess the prevalence of outcomes or characteristics and examine relationships between variables at that moment. nih.govnumberanalytics.com These studies provide a "snapshot" of a population. nih.govgfmer.ch While the search results mention cross-sectional studies in the context of research methodology and other compounds, a specific detailed cross-sectional study design focused solely on this compound was not prominently featured. nih.govnumberanalytics.comgfmer.chscispace.comnih.gov
Patient Cohort Selection and Characterization
Clinical Efficacy Assessment of this compound
Clinical efficacy assessments of this compound have primarily focused on its impact on lipid profiles. Studies have shown that this compound treatment can lead to decreases in cholesterol and triglyceride levels. sma.org.sgresearchgate.net Specifically, cholesterol levels decreased by 10% to 20% of initial values, and triglyceride levels also decreased with this compound treatment in one study. researchgate.net this compound has also been shown to increase HDL cholesterol levels by approximately 20% of initial values. jst.go.jpresearchgate.net Furthermore, it increased apoprotein A-I by 20% and decreased apoprotein C-III by 30% of initial values, indicating a reduction in very low and low-density lipoproteins and an increase in high-density lipoprotein levels. jst.go.jpresearchgate.net A case report on a patient with Type V hyperlipoproteinaemia treated with this compound and dietary restriction showed a significant reduction in fasting serum triglyceride and cholesterol levels over 12 weeks. sma.org.sg
Here is a table summarizing some of the reported lipid-lowering effects of this compound:
| Lipid Parameter | Observed Change | Source |
| Cholesterol Levels | Decreased by 10-20% | researchgate.net |
| Triglyceride Levels | Decreased | sma.org.sgresearchgate.net |
| HDL Cholesterol | Increased by ~20% | jst.go.jpresearchgate.net |
| Apoprotein A-I | Increased by ~20% | jst.go.jpresearchgate.net |
| Apoprotein C-III | Decreased by ~30% | jst.go.jpresearchgate.net |
These findings suggest that this compound is effective in improving various lipid parameters associated with hyperlipidemia. jst.go.jpsma.org.sgresearchgate.net
Reduction of Triglyceride Levels
Clinical observations indicate that this compound can lead to a notable reduction in elevated triglyceride levels. In a case report involving a patient with Type V hyperlipoproteinaemia, treatment with this compound at a dose of 1500 mg per day, in conjunction with dietary restrictions, resulted in a substantial decrease in fasting serum triglycerides. sma.org.sg Following twelve weeks of this combined therapy, the patient's fasting triglyceride levels dropped by approximately 50% from a baseline of 1260 mg/100 ml to 702 mg/100 ml. sma.org.sg
Modulation of Cholesterol Levels (LDL, HDL)
This compound's effects extend to modulating cholesterol levels. In the same case report of a patient with Type V hyperlipoproteinaemia, this compound treatment led to a reduction in serum cholesterol. sma.org.sg Over twelve weeks of therapy, serum cholesterol levels decreased from 434 mg/100 ml to 300 mg/100 ml. sma.org.sg Fibrates as a class are generally known to increase high-density lipoprotein (HDL) cholesterol levels, with reported increases of up to 20% for the class wikipedia.org, and approximately 10% in some comparative studies with other fibrates nih.gov. However, specific percentage changes for low-density lipoprotein (LDL) and HDL cholesterol levels in clinical trials focusing solely on this compound were not detailed in the provided information. The effectiveness of fibrate therapy in lowering LDL cholesterol has been observed to be less pronounced in patients with higher triglyceride concentrations. nih.gov
Effects on Cardiovascular Risk Markers
Clinical trials investigating the effects of fibrates on cardiovascular risk markers have been conducted for various compounds within this class. While fibrates have shown potential in improving certain lipid parameters associated with cardiovascular risk, specific clinical trial data detailing the effects of this compound on a broad range of cardiovascular risk markers were not extensively available in the provided sources. Research on other fibrates has explored their impact on non-fatal heart attacks, though their effect on all-cause mortality has been variable. wikipedia.org
Impact on Metabolic Syndrome Parameters
Efficacy in Specific Dyslipidemia Phenotypes (e.g., Fredrickson type IIa, IIb, IV)
Clinical observations have provided some insight into this compound's efficacy in specific dyslipidemia phenotypes. As noted in a case report, this compound demonstrated a successful response in a patient diagnosed with primary Type V hyperlipoproteinaemia, characterized by elevated chylomicrons and very-low-density lipoprotein (VLDL). sma.org.sg This response included marked reductions in both triglycerides and cholesterol. sma.org.sg The Fredrickson classification system categorizes dyslipidemias based on lipoprotein patterns, with Type IIa characterized by elevated LDL, Type IIb by elevated LDL and VLDL, Type IV by elevated VLDL, and Type V by elevated chylomicrons and VLDL. nih.govendtb.org While this compound showed efficacy in the reported Type V case, detailed clinical trial data specifically evaluating the efficacy of this compound across other Fredrickson phenotypes, such as Type IIa, IIb, or IV, were not extensively covered in the provided search results.
Safety Profile and Adverse Event Analysis
The safety profile of a medication is a critical aspect of clinical research. For this compound, information regarding adverse events in clinical settings is available to some extent.
Frequency and Types of Clinical Adverse Events
Based on general information regarding this compound, it is considered to be generally well-tolerated. nih.gov Reported adverse events associated with this compound include gastrointestinal upset, skin rash, and an increased risk of gallstones. nih.gov Detailed data on the frequency of these or other potential clinical adverse events specifically from this compound clinical trials were not extensively provided in the available sources. Clinical trials for lipid-modifying therapies, including fibrates, typically monitor and report adverse events to assess the safety and tolerability of the treatment. nih.govnih.govresearchgate.netnih.goveuropa.euadvarra.com
Laboratory Parameter Abnormalities (e.g., hepatic, renal, hematologic)
Clinical research on this compound has indicated potential effects on various laboratory parameters. Elevated serum aminotransferase concentrations have been noted mims.com. Additionally, there is a potential for altered glucose tolerance in diabetic patients, which may necessitate adjustments in antidiabetic medication dosages mims.com. Hematologic abnormalities such as anemia, leucopenia, and thrombocytopenia have also been reported mims.com.
Myopathy and Musculoskeletal Concerns
Myotoxicity is a reported concern associated with this compound use mims.com. It is recommended to discontinue this compound if myotoxicity is suspected or if creatine (B1669601) kinase concentrations show a significant increase mims.com. The risk of myopathy is potentially increased when this compound is used concurrently with statins mims.com.
Hepatobiliary System Effects and Cholelithiasis Risk
This compound is contraindicated in individuals with severe hepatic impairment, hypoalbuminemia, and primary biliary cirrhosis mims.com. Gallbladder disease is also a contraindication for its use mims.com. This compound may increase the lithogenic index, suggesting a potential increased risk of cholelithiasis (gallstone formation) mims.com.
Drug-Drug Interactions
This compound has the potential to interact with various medications, which can alter their effects or increase the risk of adverse events drugbank.com.
The concurrent administration of this compound with statins can lead to an increased risk of myopathy and rhabdomyolysis mims.comdrugbank.com. This interaction is considered potentially fatal mims.com. Specific statins mentioned in the context of increased myopathy risk with this compound include fluvastatin, pitavastatin, pravastatin, rosuvastatin, and simvastatin drugbank.com. Fibrates in general should be avoided in combination with statins as they can inhibit statin metabolism, contributing to an increased risk of myopathy nih.gov. Monitoring of serum creatinine (B1669602) levels and renal function is recommended when these drug classes are used simultaneously nih.gov.
This compound may enhance the effects of oral anticoagulants mims.com. The risk or severity of bleeding can be increased when this compound is combined with anticoagulants such as acenocoumarol (B605123) and fluindione (B1672877) drugbank.comdrugbank.com. Fenofibrate, another fibrate, has been shown to increase the anticoagulant response to warfarin (B611796), potentially by displacing warfarin from protein binding sites and inhibiting its metabolism via CYP2C9 drugbank.comresearchgate.net. This suggests a similar mechanism may contribute to the interaction between this compound and oral anticoagulants like warfarin and acenocoumarol, potentially increasing the risk of over-anticoagulation and bleeding drugbank.comresearchgate.net. Increased monitoring of International Normalized Ratio (INR) values is crucial when fibrates are initiated in patients on vitamin K antagonists drugbank.comresearchgate.net.
Based on the available information from the performed searches, specific detailed research findings and data tables focusing solely on the interindividual variability in response and pharmacogenomics of this compound (section 6.5 of the requested outline) could not be retrieved. The search results provided general context on the importance of interindividual variability and pharmacogenomics in clinical research and mentioned this compound primarily in the context of studies related to peroxisome proliferation and carcinogenicity, often alongside other fibrates or related compounds. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article section specifically addressing this compound's interindividual variability and pharmacogenomics with the required content inclusions (data tables, detailed research findings) based on the provided search results.
However, the general principles of interindividual variability and pharmacogenomics are recognized as critical factors influencing drug response in clinical trials. Factors such as genetic polymorphisms can significantly impact the pharmacokinetics and pharmacodynamics of drugs, leading to variations in efficacy and safety among individuals,. Understanding these factors is crucial for predicting drug response and optimizing treatment strategies. While the specific data for this compound in this regard were not found, the broader field of pharmacogenomics aims to identify genetic markers that predict an individual's response to a drug.
Compounds Mentioned and Their PubChem CIDs:
Based on the search results, here are the PubChem CIDs for the mentioned compounds:
| Compound Name | PubChem CID |
| This compound | 5217 fishersci.ca |
| Clofibrate | 2796 uni-freiburg.dectdbase.orguni-freiburg.denih.goviiab.menih.govwikipedia.org |
| Aluminum Clofibrate | 16683028 mims.com, 6328223 fishersci.se, 10390009 uni.lu |
| Gemfibrozil | 3463 fishersci.caumweltprobenbank.deresearchgate.netebsco.comfishersci.ca |
| DEHP (Di(2-ethylhexyl) phthalate) | 8343 wikipedia.orgiarc.fruni-frankfurt.denih.govwikipedia.org |
| MEHP (Mono(2-ethylhexyl) phthalate) | 20393 mims.comwikidata.orgfishersci.ca |
| Azathioprine | 2265 uni.luwikipedia.orgguidetopharmacology.orgciteab.comwikipedia.org |
| Tamoxifen | 2733526 ebiohippo.comwikipedia.orgprobes-drugs.orgmims.com, 2733525 ebiohippo.comuni.lu |
| Clopidogrel | 60606 teknokrat.ac.id |
| Nicotinic acid | 938 |
Toxicology of Simfibrate
Preclinical Toxicology Assessments
Preclinical toxicology studies are a critical part of the drug development process, aiming to identify potential human toxicities and characterize them before administration to humans. nih.govcriver.com These studies employ various animal models and methodologies to assess different types of toxicity. nih.gov
Acute toxicity studies evaluate the adverse effects of a substance after a single exposure or a short series of exposures, often to determine the lethal dose (LD50). criver.comtapchinghiencuuyhoc.vnamazon.com Chronic toxicity studies, on the other hand, assess the potential harmful effects from repeated exposure over a prolonged period, typically several months or longer, to identify effects that may manifest after a latent period or due to accumulation. tapchinghiencuuyhoc.vnamazon.comikm.mk While the searches indicate that acute and chronic toxicity studies are standard preclinical assessments criver.comtapchinghiencuuyhoc.vnamazon.comikm.mk, specific detailed findings for simfibrate regarding acute and chronic toxicity levels or observed effects in these types of studies were not extensively available in the search results.
Carcinogenicity studies assess the potential of a substance to cause cancer. cpsc.gov These are typically long-term studies conducted in rodents. mdpi.comca.gov Research involving this compound has explored its relationship with hepatic peroxisome proliferation and the formation of 8-hydroxyguanosine (B14389) in liver DNA in rats following exposure. iarc.frcpsc.govca.goviarc.fr Peroxisome proliferation in the liver of rodents has been linked to carcinogenicity for a number of chemicals, including some hypolipidemic drugs. iarc.fr Studies have investigated the relationship between hepatic peroxisome proliferation and the formation of 8-hydroxydeoxyguanosine in liver DNA in rats after long-term exposure to this compound, alongside other peroxisome proliferators like di(2-ethylhexyl)phthalate and aluminum clofibrate (B1669205). iarc.frca.gov Hepatomegaly (liver enlargement) has also been explored as an early biomarker for hepatocarcinogenesis induced by peroxisome proliferators. cpsc.gov
Reproductive and developmental toxicity studies, also known as DART studies, evaluate the potential for a substance to cause adverse effects on reproductive function, embryonic development, fetal development, and postnatal development. altex.orgpremierconsulting.comfda.gov Teratogenicity specifically refers to the potential to cause birth defects. altex.orgpremierconsulting.com These studies are typically required for pharmaceuticals and involve testing in at least two animal species. altex.orgfda.gov While the search results highlight the importance and methodologies of reproductive and developmental toxicity testing altex.orgpremierconsulting.comfda.govmdpi.com, and mention this compound in the context of reproductive and developmental toxicity of peroxisome proliferating chemicals scispace.com, specific detailed findings regarding this compound's effects on reproduction or development were not extensively provided.
Future Directions and Research Challenges for Simfibrate
Identification of Novel Therapeutic Targets and Applications
While primarily known for its role in hyperlipidemia, future research on Simfibrate could explore its potential interaction with novel therapeutic targets beyond its established mechanism as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. wikipedia.org Fibrates, including this compound, exert their lipid-lowering effects primarily by activating PPARα, which influences the expression of genes involved in triglyceride and HDL metabolism. wikipedia.org However, PPARα agonists have also demonstrated anti-inflammatory effects on various cell types, suggesting potential applications in inflammatory conditions. researchgate.net Research could investigate if this compound, through its PPARα activation or other mechanisms, could offer therapeutic benefits in diseases where inflammation plays a significant role, such as osteoarthritis and rheumatoid arthritis, as suggested for fibrates in general. researchgate.net Exploring other receptors of the same class as PPARα on adipocytes that might decrease hormone-sensitive lipase (B570770) activity without causing adverse effects like flushing could represent promising novel therapeutic targets for compounds like this compound or its derivatives. google.com Furthermore, given the inter-related nature of metabolic disorders, including diabetes, cancer, infections, and inflammatory and neurodegenerative conditions, future studies could investigate this compound's potential in these areas, building on the understanding of lipid metabolism's vital roles in the body. biomolther.org
Development of Advanced Research Methodologies for this compound Studies
Advancing the understanding and potential applications of this compound necessitates the development and application of advanced research methodologies. This includes employing sophisticated techniques for data collection, analysis, and interpretation. blackbird-training.com Quantitative and qualitative research methodologies, as well as mixed-methods approaches, are crucial for comprehensive studies. blackbird-training.com Specific advanced techniques such as experimental design for causal inference, advanced statistical techniques like regression analysis, factor analysis, and structural equation modeling could be employed to better understand this compound's effects and identify factors influencing its activity. blackbird-training.com The use of in vitro studies with human or animal material, in vivo animal studies, and randomized controlled trials are fundamental methodologies for evaluating the effects of PPARα ligands like this compound. researchgate.net Developing novel tools, standards, and methodologies to assess the safety, efficacy, quality, and performance of regulated medical products, as highlighted in regulatory science, will be vital for future this compound research and development. c-path.orgnih.goviqvia.com This includes exploring innovative approaches utilizing real-world data, real-world evidence, and advancements in clinical trial design. iqvia.com Techniques for estimating binding selectivities of chemicals and their analogs to receptors could also be valuable in understanding this compound's interactions and identifying potential off-target effects or novel targets. epo.orgjustia.com
Optimizing Pharmacological Profiles of this compound Analogues for Improved Efficacy and Safety
Optimizing the pharmacological profiles of this compound analogues is a critical area for future research to enhance efficacy and safety. This involves synthesizing and evaluating novel compounds structurally related to this compound to identify those with improved properties. google.com The goal is to optimize efficacy, minimize toxicity, and improve bioavailability. google.com Structure-activity relationship (SAR) studies are essential in this process to understand how structural modifications influence the compound's activity and pharmacological profile. google.com The development of analogues with more efficient delivery and conversion to the active form, potentially leading to greater efficacy and safety, is an important direction, drawing parallels from research on other compounds like nicotinic acid prodrugs. justia.com This optimization process requires evaluating medicinal efficacy using multiple evaluation systems, including testing on various pathological animal models, and checking for toxicity and pharmacokinetic properties early in the development process. kahaku.go.jp The aim is to select development candidate compounds that demonstrate a favorable balance between efficacy and safety. kahaku.go.jp
Translational Research Gaps and Opportunities
Significant translational research gaps and opportunities exist for this compound. Translational science aims to bridge the gap between basic research findings and their application in clinical practice and public health. nih.govsydneyhealthpartners.org.au For this compound, this involves translating knowledge gained from in vitro and in vivo studies into clinical applications. researchgate.netsydneyhealthpartners.org.au One challenge is the need to move beyond traditional research approaches and foster greater collaboration between basic scientists and clinical researchers to effectively translate findings from "bench to bedside and back again." nih.gov Identifying and addressing the rate-limiting steps in the translational process is crucial. nih.gov Opportunities lie in leveraging advancements in areas such as predictive efficacy and toxicology, developing new methodologies to increase efficiency in preclinical development, and utilizing biomarkers for predicting human clinical response. nih.gov Bridging the gap also requires considering the implementation of research findings into practice guidelines and the redesign of healthcare services based on the best available evidence. sydneyhealthpartners.org.au
Regulatory Science and Clinical Development Considerations
Regulatory science plays a vital role in the clinical development and approval of pharmaceutical products like this compound. c-path.orgjhu.edu This multidisciplinary field ensures the safety, efficacy, and quality of drugs throughout their lifecycle. jhu.edu Future clinical development of this compound or its analogues will need to adhere to rigorous regulatory standards and involve well-designed clinical trials to demonstrate safety and efficacy in human volunteers. epo.orgjhu.edu Regulatory science also involves developing novel tools and methodologies for assessing product performance and supporting regulatory submissions. c-path.orgiqvia.com Considerations include navigating food and drug law, international regulatory affairs, and ensuring compliance with ethical and regulatory requirements. jhu.edu Addressing gaps identified by regulatory agencies to accelerate medical product development, such as the validation of surrogate endpoints and biomarkers, predictive analytics, and the utilization of real-world data and artificial intelligence, will be important for the future of this compound research and development. c-path.org
Q & A
Q. What methodologies are recommended for determining Simfibrate’s mechanism of action in lipid metabolism?
Q. How can researchers validate this compound’s pharmacokinetic properties in novel experimental models?
Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify plasma/tissue concentrations of this compound and metabolites. Design longitudinal studies to assess absorption, distribution, and elimination. Incorporate control groups and standardized protocols to minimize variability. Present raw and processed data in tables with clear units and statistical significance markers (e.g., SD, p-values) .
Q. What are the critical parameters for designing dose-response studies for this compound?
Define dosage ranges based on prior toxicity/efficacy data. Include at least five dose levels to capture nonlinear effects. Use ANOVA or regression models to analyze dose dependency. Report confidence intervals and effect sizes. Align results with the original research question (e.g., "Does this compound reduce triglycerides dose-dependently?") .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy outcomes across clinical trials be systematically addressed?
Conduct a meta-analysis of peer-reviewed trials, stratifying by variables like patient demographics, comorbidities, and trial design. Use funnel plots to assess publication bias and heterogeneity metrics (e.g., I² statistic). Sensitivity analyses can identify confounding factors (e.g., drug interactions). Present synthesized data in forest plots with weighted effect sizes .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo toxicity profiles of this compound?
Compare toxicity endpoints (e.g., hepatotoxicity markers) across models. Use organ-on-a-chip systems to bridge in vitro-in vivo gaps. Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile differences in bioavailability or metabolite activity. Discuss limitations (e.g., species-specific metabolism) in the context of translational relevance .
Q. How should researchers optimize formulations of this compound to enhance bioavailability without compromising stability?
Test co-solvents, liposomal encapsulation, or nanoparticle carriers using design-of-experiment (DoE) approaches. Measure solubility, dissolution rates, and thermal stability via accelerated aging studies. Use response surface methodology to identify optimal excipient ratios. Include comparative bioavailability data in tables with confidence intervals .
Q. What statistical approaches are appropriate for analyzing synergistic effects between this compound and adjunct therapies?
Apply combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. For clinical data, use multivariable regression to adjust for covariates. Report synergy scores with 95% CIs and p-values. Ensure transparency by sharing raw datasets in supplementary materials .
Methodological Guidance
Q. How can researchers ensure reproducibility in this compound studies?
- Protocol standardization: Pre-register methods (e.g., ClinicalTrials.gov ) and adhere to ARRIVE guidelines for animal studies.
- Data transparency: Publish raw data, code, and reagent sources in open-access repositories.
- Replication studies: Include positive controls and cross-validate findings in independent labs .
Q. What frameworks are effective for prioritizing this compound research gaps identified in literature reviews?
Use the FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Actionable, Precise, Specific) to rank questions. For example, prioritize studies addressing this compound’s effects on emerging lipid targets (e.g., PCSK9) over well-documented mechanisms .
Q. How should researchers structure the discussion section when reporting null or inconclusive findings in this compound trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
